Product packaging for Amfenac Sodium Salt(Cat. No.:)

Amfenac Sodium Salt

Cat. No.: B1164866
M. Wt: 277.25
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research

Amfenac (B1665970) sodium salt is positioned within NSAID research due to its capacity to inhibit the cyclooxygenase pathway, thereby reducing the synthesis of prostaglandins (B1171923), key mediators of inflammation nih.govwikipedia.orgwikipedia.orgwikipedia.org. Studies comparing amfenac to other topical NSAIDs, such as bromfenac (B1205295), diclofenac (B195802), and ketorolac (B1673617), have investigated their relative abilities to inhibit COX-2 activity and consequently mitigate inflammation nih.govwikipedia.orgmims.comwikidata.org. Research indicates that while amfenac is a potent inhibitor of both COX-1 and COX-2 isoforms, its prodrug, nepafenac (B1678188), exhibits weaker cyclooxygenase inhibitory activity until it is converted to amfenac by intraocular hydrolases wikipedia.orgwikipedia.orgfishersci.ca. This contextualizes amfenac sodium salt as a crucial active metabolite in the study of certain ophthalmic NSAID therapies wikipedia.orgfishersci.cawikipedia.orguni.luwikipedia.org.

Historical Perspectives on this compound Development in Academic Research

Historically, amfenac sodium (AHR 5850) has been investigated, with records indicating its presence on the Japanese market as an oral dosage form since 1986 wikipedia.org. The development of related compounds, such as bromfenac, which shares a structural similarity to amfenac with the addition of a bromine atom, highlights the historical trajectory of research into amfenac derivatives for enhanced properties like potency and ocular penetration nih.govwikipedia.org. The subsequent development and approval of nepafenac, an amide prodrug of amfenac, in the US in 2005 further underscore the ongoing research interest in amfenac and its related compounds wikipedia.org.

Significance of this compound in Contemporary Pharmaceutical Science Research

In contemporary pharmaceutical science research, this compound remains significant, largely due to its role as the active metabolite of the widely studied ophthalmic prodrug nepafenac wikipedia.orgwikipedia.orgfishersci.cawikipedia.orguni.luwikipedia.org. Research continues to explore its potent anti-inflammatory properties, particularly in the context of ocular conditions wikipedia.orgfishersci.cauni.lu. Comparative studies evaluating the COX inhibitory activity of amfenac against other NSAIDs are still relevant in understanding its pharmacological profile nih.govwikipedia.orgmims.comwikidata.org. Furthermore, recent research trajectories involve the use of advanced computational methods, such as deep learning, in drug repositioning studies where amfenac sodium monohydrate has been identified as a nonselective COX inhibitor among predicted compounds wikipedia.orgwikipedia.org.

Overview of Research Trajectories Pertaining to this compound

Current research trajectories involving this compound are multifaceted. A significant area of focus is its role as the active form of nepafenac in ocular drug delivery research, including investigations into novel delivery systems aimed at improving bioavailability and sustained release in ocular tissues wikipedia.orgfishersci.cauni.lu. Comparative pharmacodynamic and pharmacokinetic studies continue to evaluate amfenac's activity and distribution in relation to other ophthalmic NSAIDs nih.govwikipedia.orgmims.com. Additionally, computational research, such as deep-learning-based drug repositioning, represents a contemporary trajectory exploring potential new applications or a deeper understanding of amfenac's interaction with biological targets like COX-2 wikipedia.orgwikipedia.orgwikidata.org.

Detailed research findings often involve comparisons of the in vitro inhibitory activity of amfenac against cyclooxygenase enzymes compared to other NSAIDs. The half-maximal inhibitory concentration (IC50) is a common metric used in these studies.

Here is a table summarizing some comparative COX inhibition data:

StudyNSAIDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Kida 2014 wikipedia.orgmims.comAmfenac0.01530.0204
Bromfenac0.005560.00745
Diclofenac0.05550.0307
Walters 2007 mims.comAmfenac0.1380.00177
Bromfenac0.08640.0112
Ketorolac0.01390.0911
Waterbury 2006 mims.comBromfenac0.2100.0066
Ketorolac0.0200.12
Diclofenac0.0079NA

Note: NA indicates data was not available in the provided snippet.

These findings illustrate the varying potencies of different NSAIDs, including amfenac, in inhibiting COX enzymes, which is a key area of research in understanding their anti-inflammatory effects.

Properties

Molecular Formula

C15H12NNaO3

Molecular Weight

277.25

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Innovations for Amfenac Sodium Salt

Classical Synthetic Routes to Amfenac (B1665970) Sodium Salt and its Precursors

Classical synthetic routes to amfenac and its precursors often involve the formation of the 2-aminodiaryl ketone moiety. 2-aminobenzophenones are key synthetic precursors for several pharmaceuticals, including amfenac. rsc.orgtubitak.gov.trresearchgate.netwum.edu.pl

One classical strategy for the preparation of 2-aminobenzophenones involves the nucleophilic substitution of nitrobenzenes with phenylacetonitrile, followed by reduction of the resulting 2,1-benzisoxazole derivative. tubitak.gov.tr Another approach is the Friedel-Crafts reaction of anthranilic acid derivatives with aryl compounds or Friedel-Crafts acylation of para-substituted anilines. tubitak.gov.trwum.edu.pl The reaction of aryl-Grignard reagents with 2-nitro or 2-aminobenzaldehydes has also been reported. tubitak.gov.tr

A practical route for the synthesis of 3-aryl anthranils, which are key synthetic precursors towards 2-aminodiaryl ketones like amfenac, utilizes an electrophilic aromatic substitution strategy. This method involves the reaction of anthranils with arenes using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an activator. rsc.orgnih.govresearchgate.net The facile reductive cleavage of the isoxazole (B147169) rings in 3-aryl anthranils yields the desired 2-aminodiaryl ketones. rsc.orgnih.gov

The synthesis of amfenac itself, 2-amino-3-benzoylphenylacetic acid, and its analogues has been reported and evaluated for anti-inflammatory activity. nih.govprobes-drugs.orgacs.org

Advanced Synthetic Strategies for Amfenac Sodium Salt Derivatization and Analog Generation

Advanced synthetic strategies aim to generate amfenac derivatives and analogues, often to explore improved pharmacological properties or to develop prodrugs. Nepafenac (B1678188), a prodrug of amfenac, is an example where the carboxylic acid group of amfenac is converted to a carboxamide. ebi.ac.uk This modification influences the molecule's properties, such as corneal permeability. ebi.ac.ukmmsjournals.org

The synthesis of amfenac derivatives can involve modifications to the core structure. For instance, a key intermediate for the synthesis of an Amfenac derivative was prepared via Ir-catalyzed C-H alkylation with diazotized Meldrum's acid. rsc.orgnih.gov The structural difference between amfenac and bromfenac (B1205295), where bromfenac has a bromine atom at the 4-position of the benzoyl ring, highlights how subtle structural changes can lead to analogues with different properties, such as increased potency against COX-2 and improved ocular penetration for bromfenac. springermedizin.denih.gov

Research into amfenac analogues has also included quantitative structure-activity relationship (QSAR) and conformational analysis to understand the relationship between chemical structure and anti-inflammatory activity. acs.orgsemanticscholar.org

Green Chemistry Approaches in this compound Synthesis Research

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. jocpr.comnews-medical.net While specific detailed green chemistry approaches solely focused on this compound synthesis are not extensively detailed in the provided results, the general principles of green chemistry are relevant. These principles include waste minimization, atom economy, the use of safer solvents and reaction conditions, and the design for energy efficiency. jocpr.comnews-medical.netacs.org

The development of more efficient synthetic routes that reduce the number of steps and eliminate purification steps can significantly reduce waste. news-medical.netepa.gov The use of alternative, greener solvents like water or supercritical CO₂ instead of traditional hazardous organic solvents is another key aspect of green chemistry in pharmaceutical manufacturing. jocpr.com Catalysis is also a crucial element, allowing for reactions to proceed with smaller quantities of reagents and reduced waste. news-medical.netacs.org

Although not specifically for amfenac, examples of green chemistry implementation in pharmaceutical synthesis, such as improved manufacturing processes for other drugs involving telescoped syntheses and solvent recycling, illustrate the potential for applying these principles to this compound production. epa.gov

Process Optimization Studies in this compound Manufacturing Research

Process optimization in pharmaceutical manufacturing aims to improve the efficiency, yield, purity, and scalability of synthetic routes. nuvisan.comevotec.comselvita.com For this compound, this would involve refining the steps from precursors to the final salt form.

Optimization studies can focus on various parameters, including reaction temperature, reaction time, solvent choice, and reagent equivalents. For instance, studies on the preparation of 2-aminobenzophenones, precursors to amfenac, have investigated the effects of temperature and ultrasound irradiation on reaction time and yield. tubitak.gov.tr

Scaling up a synthesis from laboratory scale to production scale presents unique challenges, such as heat dissipation, pressure control, and ensuring consistent product quality. selvita.comlabmanager.com Process optimization research addresses these challenges to ensure a smooth and efficient transition to larger scales. nuvisan.comevotec.com This includes route scouting, identifying safe reagent alternatives, optimizing purification methods like recrystallization and chromatography, and establishing clear analytical targets and control parameters. nuvisan.comselvita.comlabmanager.com

The stability of the final this compound formulation is also a consideration in manufacturing research, with studies investigating additives to improve stability over time. google.com

Molecular and Cellular Mechanisms of Action of Amfenac Sodium Salt

Cyclooxygenase Inhibition: Isoform Selectivity Research for Amfenac (B1665970) Sodium Salt

Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric lining and supporting platelet function. patsnap.compatsnap.com COX-2, on the other hand, is primarily induced at sites of inflammation and injury, contributing significantly to the inflammatory response. patsnap.compatsnap.com Research has investigated the selectivity of amfenac sodium salt towards these two isoforms.

COX-1 Inhibition Profile in Research Models

Studies have examined the inhibitory effect of amfenac on COX-1 in various research models. In one study using human-derived COX-1, amfenac showed an IC50 of 15.3 nM. nih.govplos.org Another study reported an IC50 of 0.25 µM for COX-1 inhibition. chembk.comselleckchem.com These findings indicate that amfenac does inhibit the COX-1 enzyme in research settings.

COX-2 Inhibition Profile in Research Models

The inhibition profile of this compound against COX-2 has also been extensively studied. In research using human COX-2, amfenac demonstrated an IC50 of 20.4 nM. nih.govplos.org Other studies have reported IC50 values of 0.00177 µM and 0.15 µM for COX-2 inhibition. nih.govchembk.comselleckchem.com Amfenac sodium hydrate (B1144303) has been identified as a COX-2 inhibitor in research contexts. medchemexpress.commedchemexpress.com Some research suggests that amfenac exhibits a higher affinity for COX-2 over COX-1. patsnap.com

The following table summarizes some reported IC50 values for amfenac against human COX-1 and COX-2 in research models:

EnzymeIC50 (nM)Reference
Human COX-115.3 nih.govplos.org
Human COX-1250 selleckchem.com
Human COX-220.4 nih.govplos.org
Human COX-2150 selleckchem.com

Note: Variations in reported IC50 values can be influenced by factors such as the specific research model used, enzyme source, and experimental conditions. nih.gov

Structural Basis of Cyclooxygenase-Amfenac Sodium Salt Interactions

The interaction between NSAIDs like amfenac and cyclooxygenase enzymes occurs within a long hydrophobic channel in the enzyme's catalytic domain. brieflands.com This active site accommodates the substrate, arachidonic acid, and inhibitors. brieflands.com While specific detailed structural information on this compound binding to COX enzymes was not extensively found in the search results, studies on related fenamic acid derivatives have shown that these inhibitors can bind within the cyclooxygenase channel. nih.gov The binding of inhibitors to the active site prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2, a key precursor for other prostaglandins (B1171923). patsnap.comwikipedia.org The structural differences between COX-1 and COX-2, particularly a single amino acid difference, can influence the selectivity of inhibitors. ccjm.org

Prostaglandin Synthesis Modulation by this compound at the Cellular Level

This compound modulates prostaglandin synthesis at the cellular level by inhibiting COX enzymes, which are essential for the conversion of arachidonic acid into prostaglandins. patsnap.compatsnap.comwikipedia.org This inhibition directly reduces the cellular production of various prostaglandins, which are lipid compounds that act as local mediators in numerous physiological and pathological processes, including inflammation, pain, and fever. patsnap.compatsnap.comwikipedia.org Prostaglandin H2 (PGH2), synthesized from arachidonic acid by COX enzymes, is a precursor for many other biologically significant molecules. wikipedia.org By blocking COX activity, this compound limits the availability of PGH2, thus reducing the downstream synthesis of other prostaglandins. patsnap.comwikipedia.org Research indicates that this compound hydrate inhibits the production of PGE2 in vitro. biosynth.com

Ancillary Molecular Targets and Pathways Affected by this compound

While the primary mechanism of this compound involves COX inhibition, some research suggests potential interactions with other molecular targets and pathways.

NF-κB Pathway Modulation Research

Research indicates that inflammatory processes often involve the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of genes involved in inflammation and immune responses. While direct studies specifically detailing the modulation of the NF-κB pathway by this compound are not extensively highlighted in the provided information, the known action of this compound as a cyclooxygenase inhibitor places it within the broader context of modulating inflammatory cascades that can interact with or be influenced by NF-κB activity. For instance, studies on osmotic regulation in RPE cells have shown that NaCl-induced NFAT5 gene expression is partly dependent on NF-κB activity, and interestingly, cyclooxygenase inhibitors were observed to decrease this NaCl-induced NFAT5 expression nih.gov. This suggests a potential, albeit indirect, link where this compound, through its COX inhibitory activity, might influence downstream inflammatory signals that converge with or affect NF-κB-mediated gene expression. NF-κB itself is a family of inducible transcription factors crucial for immune responses, typically held inactive in the cytoplasm by IκB proteins and activated via canonical and noncanonical pathways in response to stimuli nih.gov. Its activation leads to the transcription of numerous proinflammatory genes nih.govresearchgate.net.

Oxidative Stress Pathway Modulation in Cellular Systems

Studies have investigated the potential of Amfenac to modulate oxidative stress in cellular systems. Research using ARPE-19 cells exposed to blue light irradiation demonstrated that Amfenac, in combination with melatonin, exhibited a protective effect against blue light-triggered reactive oxygen species (ROS) accumulation. This protective effect was associated with the inhibition of caspase-3 and caspase-9 activation, suggesting a role in preventing oxidative stress-induced apoptosis nih.govresearchgate.net. Oxidative stress, defined as an imbalance between ROS generation and detoxification, can trigger cell death pathways like apoptosis, particularly through the mitochondrial intrinsic pathway nih.govresearchgate.netimrpress.com. Increased ROS levels are linked to excess cell loss and the initiation of apoptosis nih.govresearchgate.net. The findings suggest that Amfenac can interfere with the cascade of events initiated by oxidative stress, thereby offering a protective mechanism in certain cellular contexts nih.govresearchgate.net.

Cellular Signal Transduction Pathways Influenced by this compound

This compound's primary influence on cellular signal transduction pathways stems from its well-established role as an inhibitor of cyclooxygenase enzymes, which are central to the production of prostaglandins and other eicosanoids involved in various signaling processes. By inhibiting COX activity, this compound directly impacts the downstream signaling cascades that are mediated or modulated by these lipid mediators. Beyond this primary mechanism, research exploring other influenced pathways provides further insight. In the context of osmotic regulation in RPE cells, cyclooxygenase inhibitors were found to decrease the NaCl-induced expression of the NFAT5 gene, indicating an influence on signaling pathways involved in osmotic stress responses nih.gov. This osmotic regulation involves a complex interplay of various intracellular signaling pathways and kinases, including p38 MAPK, ERK1/2, JNK, PI3K, protein kinases A and C, Src tyrosine kinases, and calpains, as well as purinergic signaling nih.gov. While this compound's direct interaction with all these pathways is not explicitly detailed, its effect on COX enzymes can indirectly impact signaling nodes that are influenced by prostaglandin levels or are part of broader inflammatory and stress response networks. Studies have also noted that Amfenac sodium hydrate can influence the proliferation rate of certain cell lines and partially overcome the inhibition of nitric oxide production by macrophages in the presence of melanoma conditioned medium, suggesting effects on signaling related to cell growth and immune cell function medchemexpress.com.

Enzyme Kinetics and Binding Affinity Studies of this compound

Enzyme kinetics and binding affinity studies are crucial for understanding the molecular interaction between this compound and its target enzymes, primarily cyclooxygenases. Amfenac has been identified as an inhibitor of both COX-1 and COX-2 enzymes. Studies using recombinant human enzymes have determined the half-maximal inhibitory concentrations (IC50) for Amfenac. The IC50 values for COX-1 and COX-2 were reported as 15.3 nM and 20.4 nM, respectively caymanchem.com. These IC50 values serve as a measure of the compound's potency in inhibiting the enzyme activity and provide insight into its binding affinity; lower IC50 values generally indicate higher potency and stronger binding affinity. The mechanism of inhibition is described as competitive, where this compound competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzymes patsnap.com. This competitive binding prevents the conversion of arachidonic acid into prostaglandin H2, a key precursor for various prostaglandins and thromboxanes involved in mediating pain and inflammation patsnap.com. Enzyme kinetics studies, in general, involve analyzing reaction rates under varying substrate and inhibitor concentrations to determine parameters like Michaelis constant (Km), maximum reaction rate (Vmax), and catalytic efficiency (kcat), which provide a quantitative description of enzyme-inhibitor interactions and binding affinities numberanalytics.comresearchgate.net. While specific detailed kinetic parameters (Km, Vmax, kcat) for this compound's interaction with COX enzymes were not extensively provided beyond the IC50 values in the immediate search results, the reported IC50 data clearly demonstrate potent inhibition of both COX isoforms caymanchem.com.

Preclinical Pharmacological Investigations of Amfenac Sodium Salt

In Vivo Efficacy Studies in Non-Human Animal Models

Models of Ocular Inflammation

Preclinical studies have utilized animal models to assess the anti-inflammatory efficacy of amfenac (B1665970) and its prodrug nepafenac (B1678188) in the eye. Trauma-induced rabbit models of acute ocular inflammation have been used to monitor endpoints such as protein and PGE2 accumulation in aqueous humor researchgate.netkarger.com. In these models, nepafenac, which is converted to amfenac in ocular tissues, demonstrated significant inhibition of prostaglandin (B15479496) synthesis in the iris/ciliary body and retina/choroid researchgate.netkarger.comnih.gov. This inhibition was sustained for several hours in the iris/ciliary body and retina/choroid researchgate.net.

LPS-induced uveitis models in rats have also been employed to evaluate the effects of topical NSAIDs, including nepafenac, on retinal vascular leakage and inflammatory markers like PGE2 and C-reactive protein (CRP) levels researchgate.net. While nepafenac significantly prevented PGE2 production in this model, it did not significantly affect plasma CRP levels or prevent retinal vascular leakage compared to indomethacin (B1671933) researchgate.net.

A direct comparison of the ocular anti-inflammatory activity of amfenac (0.1% solution) with its prodrug nepafenac (0.1% suspension) in a rabbit model induced by systemic LPS showed that both resulted in nearly complete inhibition of FITC-dextran accumulation in the anterior chamber arvojournals.org. Amfenac and nepafenac similarly inhibited aqueous humor PGE2 concentrations, with inhibition rates of 68.0% and 62.0%, respectively arvojournals.org. This suggests that amfenac possesses ocular anti-inflammatory activity comparable to or greater than its prodrug nepafenac in this model, with the added advantage of being water-soluble arvojournals.org.

Pharmacodynamic data from preclinical studies indicate that nepafenac is effective in suppressing PGE2 synthesis for over 30 hours following a single dose fda.gov. Its topical anti-inflammatory activity has been established in in vivo models of ocular inflammation affecting both the anterior and posterior segments of the eye, where it effectively suppresses prostaglandin synthesis and the concomitant development of blood-aqueous and blood-retinal barrier leakage, including retinal edema researchgate.netfda.govhres.ca.

Model TypeSpeciesKey Findings Related to Amfenac/NepafenacSource
Trauma-induced inflammationRabbitInhibition of protein and PGE2 accumulation in aqueous humor; sustained prostaglandin synthesis inhibition. researchgate.netkarger.com
LPS-induced uveitisRatPrevention of PGE2 production; no significant effect on plasma CRP or retinal vascular leakage. researchgate.net
LPS-induced inflammationRabbitInhibition of FITC-dextran accumulation and PGE2 concentrations in aqueous humor. arvojournals.org

Neovascularization and Diabetic Retinopathy Models

Preclinical models of neovascularization and diabetic retinopathy have been utilized to investigate the potential therapeutic effects of nepafenac and amfenac. Topical ocular administration of nepafenac has been shown to inhibit posterior segment neovascularization (NV) in mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal NV (LCNV) nih.gov. It also inhibited functional abnormalities and retinal vasculopathy observed in rats with streptozotocin-induced diabetes nih.gov.

In the rat OIR model, amfenac treatment significantly reduced retinal prostanoid production and NV nih.gov. Amfenac also demonstrated the ability to significantly inhibit VEGF-induced tube formation and proliferation by endothelial cells in vitro nih.gov. However, amfenac treatment failed to inhibit hypoxia-induced VEGF production by Müller cells and did not significantly decrease retinal VEGF levels in OIR rats nih.gov. This suggests that amfenac may inhibit retinal NV through mechanisms that are both COX-dependent and COX-independent, and likely not primarily by reducing hypoxia-induced VEGF production nih.gov.

Preclinical models of diabetic retinopathy, such as the streptozotocin-induced model in rats, aim to mimic features of the human disease, including increased vascular permeability, loss of pericytes, and neovascularization cyagen.com. These models provide platforms for evaluating potential therapeutic agents like amfenac and its prodrug nepafenac cyagen.commdpi.comdovepress.commdpi.com.

Model TypeSpeciesKey Findings Related to Amfenac/NepafenacSource
Oxygen-induced retinopathy (OIR)MouseInhibition of posterior segment NV. nih.gov
Laser-induced choroidal neovascularizationMouseInhibition of posterior segment NV. nih.gov
Streptozotocin-induced diabetesRatInhibition of functional abnormalities and retinal vasculopathy. nih.gov
OIR (Amfenac treatment)RatReduced retinal prostanoid production and NV; inhibited VEGF-induced tube formation and proliferation by endothelial cells in vitro. nih.gov
Hypoxia-induced VEGF production (in vitro)CellAmfenac failed to inhibit hypoxia-induced VEGF production by Müller cells. nih.gov

Pharmacokinetic Research in Preclinical Animal Models for Amfenac Sodium Salt

Pharmacokinetic studies in preclinical animal models have investigated the absorption, distribution, metabolism, and excretion of amfenac and its prodrug nepafenac. These studies are crucial for understanding how the compounds behave in biological systems and their potential delivery to target ocular tissues.

Absorption and Distribution Studies in Animal Models

Following topical ocular administration of nepafenac, it penetrates the cornea and is converted by ocular tissue hydrolases to amfenac karger.comhres.canovartis.commdpi.comdovepress.com. Studies in rabbits and monkeys have shown that nepafenac and amfenac reach various ocular tissues, including the aqueous humor, iris/ciliary body, retina, and choroid karger.comhres.canovartis.comdovepress.comresearchgate.net. The conversion of nepafenac to amfenac occurs predominantly in intraocular vascular tissues, with higher conversion rates observed in more posterior sites within the eye due to higher hydrolase activity karger.com.

In rabbits, after topical application of nepafenac, amfenac concentrations were measured in the aqueous humor and retinochoroidal tissues researchgate.net. Studies using radioactive drug-related materials in rats following single and multiple oral doses of 14C-nepafenac have shown wide distribution in the body hres.canovartis.com. Amfenac has a high affinity towards serum albumin proteins, with reported binding percentages of 95.4% to human albumin and 99.1% to human serum in vitro hres.canovartis.com.

Animal studies indicate that biologically significant accumulation of nepafenac and/or amfenac may occur in some ocular tissues after once-daily topical ocular doses in rabbits, particularly for amfenac in the iris-ciliary body and lens hres.ca. The greater corneal permeability of nepafenac compared to other NSAIDs like diclofenac (B195802), bromfenac (B1205295), and ketorolac (B1673617) has been demonstrated in rabbit tissue karger.com.

Tissue/CompartmentSpeciesKey Findings Related to Amfenac/Nepafenac DistributionSource
Ocular Tissues (General)Rabbit, MonkeyReaches aqueous humor, iris/ciliary body, retina, choroid after topical nepafenac. karger.comhres.canovartis.comdovepress.comresearchgate.net
Body (Systemic)RatWide distribution of radioactive drug-related materials after oral 14C-nepafenac. hres.canovartis.com
Serum Albumin/Human SerumIn vitroHigh protein binding (95.4% to human albumin, 99.1% to human serum). hres.canovartis.com
Iris-Ciliary Body, LensRabbitPotential for biologically significant accumulation of amfenac after once-daily topical nepafenac. hres.ca

Metabolism Pathways in Animal Research Models

The primary metabolic pathway for nepafenac in ocular tissues is hydrolysis to its active metabolite, amfenac karger.comhres.canovartis.commdpi.comdovepress.com. This conversion is catalyzed by ocular hydrolases, predominantly located in the cornea and conjunctiva, but with higher activity in more posterior ocular tissues like the retina and choroid karger.comhres.ca.

Following its formation, amfenac undergoes further extensive metabolism to more polar metabolites novartis.com. In rats, this involves hydroxylation of the aromatic ring, leading to the formation of glucuronide conjugates novartis.com.

Metabolic StepLocation/SpeciesKey FindingsSource
Hydrolysis of Nepafenac to AmfenacOcular TissuesCatalyzed by ocular hydrolases; occurs predominantly in cornea and conjunctiva. karger.comhres.canovartis.commdpi.comdovepress.com
Further Metabolism of AmfenacRatExtensive metabolism to polar metabolites via aromatic ring hydroxylation. novartis.com
ConjugationRatFormation of glucuronide conjugates. novartis.com

Excretion Kinetics in Preclinical Species

Information specifically on the excretion kinetics of this compound in preclinical species is limited in the provided search results. However, one source mentions that after oral administration in rats, nepafenac was eliminated in urine (57%) and by the fecal route (40%) over a 7-day period dovepress.com. Since amfenac is a metabolite of nepafenac, this provides some insight into the elimination pathways of drug-related material.

Pharmacodynamic Biomarker Research in Preclinical Studies

Pharmacodynamic biomarker research in preclinical studies involving this compound and its prodrug nepafenac has primarily focused on markers of inflammation, particularly those related to the cyclooxygenase pathway.

Inhibition of prostaglandin synthesis, specifically PGE2, is a key pharmacodynamic effect evaluated in ocular inflammation models researchgate.netkarger.comnih.govresearchgate.netarvojournals.orghres.canih.gov. Preclinical studies have consistently shown that amfenac, as a potent inhibitor of both COX-1 and COX-2 enzymes, effectively reduces PGE2 levels in ocular tissues following administration of nepafenac researchgate.netkarger.comnih.govdovepress.comresearchgate.netselleckchem.comresearchgate.net. The sustained inhibition of prostaglandin synthesis in the iris-ciliary body is correlated to the irreversible inhibition of COX enzymes by amfenac hres.ca.

Other pharmacodynamic endpoints investigated include the inhibition of inflammatory markers and the prevention of the breakdown of the blood-aqueous and blood-retinal barriers, which contribute to edema researchgate.netresearchgate.nethres.ca. While VEGF is a crucial factor in neovascularization, amfenac did not significantly reduce retinal VEGF levels in the OIR rat model, suggesting its anti-angiogenic effects in this model may be mediated through other pathways nih.gov.

Biomarker/EndpointRelevance to Amfenac/NepafenacSource
Prostaglandin E2 (PGE2) SynthesisInhibition is a key pharmacodynamic effect in ocular inflammation models. researchgate.netkarger.comnih.govresearchgate.netarvojournals.orghres.canih.gov
COX-1 and COX-2 Enzyme ActivityAmfenac is a potent inhibitor of both enzymes. caymanchem.comresearchgate.netkarger.comnih.govdovepress.comresearchgate.netselleckchem.comresearchgate.net
Inflammatory Markers (e.g., CRP)Evaluated in some models, but not always significantly affected by nepafenac/amfenac. researchgate.net
Blood-Aqueous/Retinal Barrier BreakdownInhibition is a pharmacodynamic effect related to reduced inflammation and edema. researchgate.netresearchgate.nethres.ca
VEGF LevelsAssessed in neovascularization models; amfenac did not significantly reduce retinal VEGF in OIR. nih.gov

Comparative Pharmacological Profiling of this compound with Related Compounds in Research Models

Preclinical studies utilizing various research models, including in vitro enzyme assays and in vivo animal models of inflammation and pain, have provided insights into the comparative pharmacological profile of amfenac sodium. These investigations often focus on the inhibition of cyclooxygenase (COX) enzymes and the reduction of inflammatory mediators like prostaglandins (B1171923).

COX Inhibition Profile:

Amfenac is characterized as a nonselective inhibitor of both COX-1 and COX-2 enzymes, although some studies suggest a higher affinity for COX-2 arvojournals.orgnih.govpatsnap.com. Comparative in vitro studies have assessed the half-maximal inhibitory concentrations (IC₅₀) of amfenac and other NSAIDs against human COX-1 and COX-2. Findings from these studies can vary depending on the enzyme source and assay methodology nih.govnih.govspringermedizin.de.

One study comparing the COX inhibitory activity of diclofenac, bromfenac, and amfenac using human-derived COX-1 and COX-2 reported the following IC₅₀ values nih.gov:

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-2/COX-1 Selectivity Ratio
Amfenac15.320.41.3
Diclofenac55.530.70.55
Bromfenac5.567.451.3

Data derived from a study using human-derived COX-1 and COX-2 nih.gov.

This data indicates that bromfenac was more potent in inhibiting both COX-1 and COX-2 compared to amfenac and diclofenac in this specific in vitro system nih.gov. Amfenac and bromfenac showed a similar selectivity ratio for COX-2 over COX-1, while diclofenac was slightly more selective for COX-1 nih.gov.

Another comparative in vitro study using recombinant human COX-2 indicated that bromfenac had the greatest activity against human COX-2, followed by amfenac, ketorolac, and diclofenac dovepress.com. However, other research has suggested that amfenac may be the most potent COX-2 inhibitor among amfenac, ketorolac, and bromfenac, highlighting the variability across different experimental designs and enzyme sources springermedizin.dedovepress.com. Ketorolac has been reported to be a more potent inhibitor of COX-1 compared to COX-2, and in some studies, it showed the most potent COX-1 inhibition among several NSAIDs including amfenac dovepress.comresearchgate.netresearchgate.netnih.gov.

Anti-inflammatory and Analgesic Effects in Animal Models:

Studies in experimental animals have evaluated the anti-inflammatory and analgesic efficacy of amfenac and its prodrug nepafenac in comparison to other NSAIDs. In a trauma-induced rabbit model of acute ocular inflammation, topical administration of nepafenac (which is converted to amfenac) inhibited prostaglandin synthesis and protein influx, demonstrating similar efficacy to amfenac and diclofenac tga.gov.aunih.gov. In a rabbit model of endotoxin-induced ocular inflammation, both amfenac and nepafenac significantly inhibited the accumulation of fluorescein (B123965) isothiocyanate-dextran and reduced prostaglandin E₂ (PGE₂) concentrations in the aqueous humor. The inhibition of PGE₂ levels by amfenac and nepafenac was reported as less than that observed with ketorolac but slightly greater than that of diclofenac in this model arvojournals.org.

In a rat model of oxygen-induced retinopathy (OIR), intravitreally injected amfenac inhibited neovascularization (NV), in contrast to celecoxib (B62257) (a COX-2 inhibitor) and SC-560 (a COX-1 inhibitor) nih.gov. Topical nepafenac also significantly reduced retinal NV in this OIR model, while topical ketorolac and diclofenac had no effect nih.gov. This suggests potential COX-dependent and COX-independent mechanisms for amfenac's effects in this model nih.gov.

An animal study investigating the analgesic effects of amfenac sodium on bradykinin-induced flexor reflex in rats found amfenac sodium to be the most potent among several tested drugs, including floctafenine, loxoprofen, piroxicam, emorfazone, and mefenamic acid jst.go.jp. Intravenous administration of amfenac sodium also completely suppressed the flexor reflex at a low dose, with potency comparable to morphine jst.go.jp.

Ocular Tissue Penetration and Distribution:

Comparative studies have also examined the ocular tissue penetration and distribution of amfenac (following nepafenac administration) relative to other NSAIDs in animal models. Nepafenac has been shown to rapidly penetrate the cornea and is converted to amfenac in ocular tissues tga.gov.auresearchgate.netnih.govfda.govfda.govfda.gov. Studies in rabbits have indicated that topical nepafenac and amfenac reach pharmacologically relevant concentrations in the posterior segment of the eye, following an anterior-to-posterior concentration gradient nih.gov.

In rabbits, the corneal permeability of nepafenac was found to be greater than that of diclofenac, bromfenac, and ketorolac tga.gov.aukarger.com. Bromfenac, due to its lipophilicity and the presence of a bromine atom, is also known for good ocular penetration and sustained levels in ocular tissues nih.govdovepress.comkarger.comcrstoday.com. While amfenac and bromfenac have similar structures except for a bromine atom in bromfenac, this difference is thought to contribute to bromfenac's increased potency and potentially greater ocular distribution in some contexts springermedizin.dedovepress.comcrstoday.comresearchgate.net.

Simulated pharmacokinetic models based on rabbit data suggested that while concentrations of diclofenac, bromfenac, and amfenac in the aqueous humor remained above the IC₅₀ for COX-2, only bromfenac consistently maintained concentrations above the IC₅₀ at its trough level in the retinochoroidal tissues nih.govspringermedizin.deresearchgate.net. However, another study reported that amfenac demonstrated greater potency at COX-2 inhibition than ketorolac or bromfenac nih.gov.

Advanced Analytical Characterization Techniques for Amfenac Sodium Salt in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods play a vital role in determining the structural identity and assessing the purity of Amfenac (B1665970) sodium salt in research. These techniques exploit the interaction of electromagnetic radiation with the molecule to provide characteristic spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including Amfenac sodium salt. mdpi.compnnl.gov It provides detailed information about the arrangement of atoms within the molecule based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). ¹H-NMR can reveal the different proton environments within the this compound structure, with chemical shifts and coupling patterns providing insights into connectivity and functional groups. farmaciajournal.com For instance, aromatic protons and protons adjacent to the carboxylic acid group or amino group would exhibit distinct signals. farmaciajournal.com ¹³C-NMR provides information about the carbon skeleton. Conformance to expected NMR spectra is a key indicator of the correct structure and purity of a synthesized or isolated sample of this compound. cleanchemlab.com Research applications of NMR extend to analyzing complex mixtures and identifying compounds in solutions without prior physical separation. mdpi.compnnl.gov While NMR is less sensitive than mass spectrometry, it is quantitative and non-selective in its normal operation. pnnl.gov For samples containing sodium, such as this compound, ²³Na NMR can also be used to study the mobility and environment of sodium ions. nih.gov

Mass Spectrometry (MS) Applications for Metabolite Identification in Research

Mass Spectrometry (MS) is a highly sensitive technique used in research for the identification and characterization of this compound and its potential metabolites. MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the analyte. probes-drugs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the simultaneous determination of Amfenac sodium and its metabolites in biological samples, such as plasma. nih.govplos.org This hyphenated technique combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of tandem mass spectrometry. Research has utilized LC-MS/MS to measure the concentration of Amfenac and its metabolite, 7-benzoyl-2-oxindole, in plasma samples following administration. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is another technique used, and the addition of sodium salts can be beneficial for the analysis of certain analytes by ESI-MS, often leading to the formation of sodium adducts. nih.gov LC-MS has also been employed to identify degradation-related impurities of related compounds like nepafenac (B1678188), which is a prodrug of amfenac. innovareacademics.inresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the characterization of this compound in research, providing complementary information to NMR and MS. IR spectroscopy measures the vibrations of molecular bonds, yielding a spectrum with characteristic absorption bands that correspond to specific functional groups present in the this compound molecule, such as the amino group, carbonyl group, and carboxylic acid salt. uobabylon.edu.iq This technique is commonly used to confirm the presence or absence of specific functional groups. uobabylon.edu.iq UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption is due to electronic transitions within the molecule, particularly in conjugated systems like the aromatic rings and the carbonyl group of this compound. uobabylon.edu.iq The UV-Vis spectrum provides information about the chromophores present and can be used for quantitative analysis based on Beer's Law. semanticscholar.orgijnrd.org Research studies on related compounds like bromfenac (B1205295) sodium have utilized UV spectrophotometric methods for quantitative estimation, identifying maximum absorbance wavelengths in the range of 241.5 nm to 260 nm depending on the method. uniquepubinternational.com UV-Vis spectroscopy is known for its simplicity and ease of use in both qualitative and quantitative analyses. ijnrd.org

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic techniques are essential in research for the quantitative analysis of this compound and the profiling of impurities and related substances. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity assessment of this compound in research. HPLC methods involve the development of suitable chromatographic conditions, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, to achieve adequate separation of this compound from impurities and other components in a sample. probes-drugs.orgplos.orgbibliotekanauki.pl Reversed-phase HPLC is commonly employed for polar compounds like this compound. chemmethod.com Method development for related NSAIDs has explored different mobile phase compositions, including mixtures of acetonitrile (B52724), methanol, and buffer solutions at specific pH values, with detection typically performed using a UV detector at wavelengths around the maximum absorbance of the analyte. bibliotekanauki.plchemmethod.comijrap.net Research on the simultaneous determination of Amfenac sodium and its metabolite in plasma utilized a reversed-phase ODS column with a gradient buffer system of acetonitrile-phosphate buffer, detected at 245 nm. nih.gov Validation of HPLC methods is crucial to ensure their accuracy, precision, sensitivity, and specificity for the intended research application. bibliotekanauki.plchemmethod.comorientjchem.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Substances

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may require derivatization to be sufficiently volatile for GC analysis, GC-MS can be valuable in research for the identification and profiling of volatile impurities or degradation products. GC-MS couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and identifying components based on their retention times and characteristic mass fragmentation patterns. nih.govresearchgate.net Research on the analysis of NSAIDs in environmental samples has utilized GC-MS, often after a derivatization step due to the polarity of these compounds. nih.gov Sample preparation methods, including derivatization, are critical for successful GC-MS analysis, especially for samples containing salts which can affect ionization and detection. protocols.io While direct information on GC-MS specifically for this compound related substances was not extensively found, the technique's general applicability for the analysis of related organic compounds and impurities in research is well-established. nih.govresearchgate.netresearchgate.net

Capillary Electrophoresis (CE) for Compound Characterization

Capillary Electrophoresis (CE) is a powerful separation technique widely used in the analysis of charged molecules, offering high separation efficiency and low sample consumption. While CE is a valuable tool for the characterization of various compounds, including proteins and other charged species uni-freiburg.dechem960.comepa.gov, specific detailed research findings on the characterization of this compound solely by CE were not extensively found in the provided search results.

CE separates analytes based on their charge-to-hydrodynamic size ratio within a capillary tube filled with an electrolyte solution under the influence of an electric field. Factors such as buffer composition, pH, and applied voltage can be optimized to achieve effective separation and characterization of compounds. The technique is particularly useful for analyzing the purity of a sample and identifying related impurities or degradation products. The presence of salts, such as sodium ions from this compound, can influence electroosmotic flow and analyte migration in CE systems uni-freiburg.dechem960.com.

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography, including both single-crystal X-ray diffraction (SXD) and powder X-ray diffraction (PXRD), is a fundamental technique for determining the solid-state structure of crystalline compounds. These methods provide atomic-level details about the crystal lattice, molecular conformation, and intermolecular interactions, which are crucial for understanding the physical properties and stability of a solid form. PXRD is widely recognized as a reliable tool for the analysis and identification of pharmaceutical solids and crystal forms.

Bioanalytical Method Development for this compound in Biological Matrices (Preclinical)

Bioanalytical method development is critical for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, urine, and tissue homogenates. These methods are essential for preclinical research, supporting pharmacokinetic and toxicokinetic studies. The goal is to develop sensitive, selective, accurate, and precise methods to measure analyte concentrations in complex biological samples.

A relevant bioanalytical method found involves the simultaneous determination of Amfenac Sodium and its metabolite, 7-benzoyl-2-oxindole, in human plasma using high-performance liquid chromatography (HPLC). This method employed liquid-liquid extraction for sample preparation, a common technique to isolate analytes from biological matrices and remove interfering substances. The separation was achieved using a reversed-phase ODS column with a gradient elution system utilizing acetonitrile and phosphate (B84403) buffer at pH 7.0. Detection was performed at 245 nm. Fenbufen was used as an internal standard in this method to improve the accuracy and reproducibility of the quantification.

The analytical recoveries reported for Amfenac Sodium in plasma at concentrations of 0.5, 2, and 10 µg/ml were approximately 92.1%, 95.4%, and 94.6%, respectively, with coefficients of variation below 4.6%. For the metabolite, 7-benzoyl-2-oxindole, recoveries at 40, 200, and 400 ng/ml were approximately 93.4%, 98.7%, and 95.3%, with coefficients of variation below 6.0%. The detection limits for Amfenac Sodium and its metabolite in plasma were reported as low as 0.1 µg/ml and 20 ng/ml, respectively.

Below is a summary of key parameters for this bioanalytical HPLC method:

ParameterDetail
TechniqueHPLC
Analyte(s)Amfenac Sodium, 7-benzoyl-2-oxindole
MatrixHuman Plasma
Sample PreparationLiquid-liquid extraction
ColumnReversed-phase ODS
Mobile PhaseGradient (Acetonitrile - Phosphate buffer, pH 7.0)
Detection Wavelength245 nm
Internal StandardFenbufen
Detection LimitsAmfenac Sodium: 0.1 µg/ml; Metabolite: 20 ng/ml

This example highlights the application of chromatographic techniques coupled with UV detection for the quantitative analysis of this compound and its metabolite in a biological matrix, a standard approach in preclinical bioanalytical research.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques combine the separation power of chromatographic or electrophoretic methods with the identification and structural elucidation capabilities of spectroscopic detectors. These techniques are invaluable for the comprehensive analysis of complex samples, including the characterization of APIs, impurity profiling, and metabolite identification. Common hyphenated techniques include LC-MS, GC-MS, LC-NMR, and CE-MS.

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is a widely used hyphenated technique in bioanalytical laboratories due to its high selectivity and sensitivity. It is well-suited for the analysis of drugs and metabolites in biological matrices. While the search results emphasize the general utility of hyphenated techniques for pharmaceutical analysis, including impurity profiling and the analysis of complex mixtures, specific detailed applications of these techniques for the comprehensive characterization of this compound beyond typical bioanalytical quantification (as discussed in section 5.4) were not specifically detailed in the provided information. However, given the nature of pharmaceutical research, techniques like LC-MS would likely be employed for tasks such as identifying degradation products or impurities in this compound samples.

Hyphenated techniques offer advantages such as shorter analysis time, increased automation, higher sample throughput, and enhanced selectivity, providing a more complete understanding of the sample composition compared to using individual techniques alone. The coupling of separation and detection techniques allows for the simultaneous separation and identification or structural characterization of components within a sample.

Theoretical and Computational Studies of Amfenac Sodium Salt

Quantum Chemical Calculations of Amfenac (B1665970) Sodium Salt Electronic Structure

Quantum chemical calculations are employed to investigate the electronic structure of molecules, providing fundamental information about their properties and reactivity photoscience.plarxiv.org. These calculations can help determine parameters such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic properties. For NSAIDs like amfenac, theoretical studies using methods such as Density Functional Theory (DFT) have been conducted to analyze their physicochemical properties and compare their reactivity scirp.org. Such calculations can reveal insights into the electronic transitions within the molecule, for instance, the lowest energy transition often corresponds to the excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) scirp.org.

Molecular Docking and Dynamics Simulations of Amfenac Sodium Salt with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger biomolecule, such as a protein receptor nih.govbiorxiv.org. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior of molecular systems over time, allowing researchers to study the stability of ligand-protein complexes and conformational changes rsc.orgnih.govnih.gov.

For this compound, which is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, molecular docking and dynamics simulations can be used to:

Predict the binding modes and interactions of amfenac with COX-1 and COX-2 enzymes patsnap.com.

Estimate the binding affinity of amfenac to its target proteins.

Study the stability of the amfenac-COX complex over time.

Investigate the conformational changes in the enzyme upon ligand binding.

Studies on related NSAIDs have utilized these techniques to understand their interactions with COX enzymes and other potential targets acs.orgfrontiersin.org. While specific detailed findings for this compound from these simulations were not extensively detailed in the search results, the application of these methods is standard practice in understanding the molecular basis of NSAID action.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity toxicology.orgresearchgate.netumb.educollaborativedrug.com. Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), use mathematical models to correlate molecular descriptors (numerical representations of chemical structure) with biological activity toxicology.orgresearchgate.netajrconline.org.

Computational SAR studies on this compound and its analogs can help to:

Identify the key structural features responsible for its anti-inflammatory activity.

Understand how modifications to the chemical structure affect potency and selectivity towards COX enzymes.

Guide the design of new compounds with improved activity or reduced side effects.

While direct computational SAR studies specifically on this compound were not predominantly featured in the search results, the principle of SAR is fundamental to drug discovery and optimization, and computational methods are widely applied in this area for various compound series, including NSAIDs researchgate.net.

Predictive Modeling of this compound Biological Activity

Predictive modeling uses computational algorithms to forecast the biological activity of a compound based on its structural properties or other relevant data photoscience.plrsc.org. This can involve various techniques, including machine learning and statistical modeling acs.orgtoxicology.orgdrugbank.com.

For this compound, predictive modeling can be applied to:

Estimate its potency against COX enzymes or other inflammatory targets acs.org.

Predict its potential efficacy in different biological assays or disease models.

Identify potential off-target activities.

Studies have shown the application of deep learning and other computational models in predicting the activity of compounds, including COX inhibitors, based on their chemical structures acs.orgnih.gov. These models are trained on existing biological data and can be used to screen large libraries of compounds or predict the activity of newly designed molecules.

In Silico ADME Prediction in Preclinical Contexts for this compound

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction uses computational methods to estimate how a drug will be processed by the body researchgate.netmdpi.comresearchgate.netiapchem.org. These predictions are valuable in the preclinical stage of drug development for assessing the pharmacokinetic profile of a compound and identifying potential issues early on researchgate.netresearchgate.net.

For this compound, in silico ADME prediction can provide insights into:

Oral absorption and bioavailability.

Distribution to different tissues, including ocular tissues liu.edunih.govresearchgate.net.

Metabolic pathways and potential metabolites.

Routes of excretion.

Computational tools and services are available that can predict various ADME parameters based on the chemical structure of a compound mdpi.com. While specific detailed in silico ADME results for this compound were not extensively provided in the search results, the general principles and availability of such tools suggest their applicability in evaluating the pharmacokinetic properties of this compound researchgate.net. Studies on related compounds and ocular drug delivery highlight the use of modeling and simulation to understand drug distribution and metabolism liu.edunih.govresearchgate.netresearchgate.net.

Rational Design of this compound Analogs

Rational design involves using computational and theoretical insights to design new compounds with desired properties acs.orggoogle.comnih.govpurdue.edu. Based on the understanding gained from quantum chemical calculations, molecular docking, SAR studies, and predictive modeling, researchers can rationally design analogs of this compound with potentially improved efficacy, selectivity, or pharmacokinetic properties.

This process can involve:

Modifying specific functional groups to enhance binding to the target protein.

Introducing structural changes to improve absorption or reduce metabolism.

Designing prodrugs that are converted to amfenac in the body liu.eduresearchgate.net.

Computational methods, such as molecular docking and QSAR, are integral to the rational design process, allowing researchers to predict the properties of potential analogs before they are synthesized and tested experimentally acs.orggoogle.com.

Challenges and Future Research Directions for Amfenac Sodium Salt

Addressing Research Gaps in Amfenac (B1665970) Sodium Salt Mechanism Elucidation

While it is established that Amfenac sodium salt inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin (B15479496) synthesis, there are still research gaps in fully elucidating its precise mechanisms of action and downstream effects. patsnap.comselleckchem.com Future research needs to delve deeper into the specific interactions with COX enzyme isoforms, including potential differential inhibition or binding kinetics that might contribute to its therapeutic profile. The role of other potential targets or pathways influenced by this compound beyond the COX enzymes warrants further investigation. Understanding these intricate details could lead to a more comprehensive picture of how this compound exerts its anti-inflammatory and analgesic effects and potentially uncover new therapeutic opportunities or strategies for optimizing its use.

Exploration of Novel Therapeutic Indications in Preclinical Research Models

Preclinical research models are instrumental in identifying and evaluating potential new therapeutic uses for this compound beyond its current applications. Studies in animal models have already provided insights into its efficacy in various inflammatory conditions. For instance, research in a rat model of osteoarthritis demonstrated that Amfenac solution administered by gastric lavage showed significant improvement in cartilage tissue compared to a model group. patsnap.com This suggests a potential role for this compound in managing osteoarthritis, which could be a focus of future preclinical investigations. patsnap.com Furthermore, as the active metabolite of nepafenac (B1678188), which has shown efficacy in preclinical models of ocular inflammation, including the retina and choroid, this compound itself may hold potential for treating a broader range of ocular inflammatory conditions beyond the anterior segment. researchgate.netresearchgate.net Preclinical studies could explore its efficacy in models of diabetic retinopathy, uveitis, or other posterior segment inflammatory diseases. researchgate.netnih.gov

Development of Next-Generation this compound Derivatives with Improved Profiles (Preclinical)

The development of next-generation derivatives of this compound in preclinical research aims to create compounds with potentially improved efficacy, pharmacokinetic profiles, or reduced side effects. Structural modifications to the Amfenac molecule could lead to derivatives with enhanced potency, increased selectivity for specific COX isoforms, or improved tissue penetration. For example, bromfenac (B1205295), a related NSAID, has a bromine atom added to its structure which is reported to increase its potency and penetration into ocular tissue compared to other analgesics in preclinical studies. nih.govresearchgate.net This highlights the potential for structural modifications to enhance the properties of this compound derivatives. Preclinical studies involving in vitro and in vivo evaluations of these novel derivatives are crucial to assess their pharmacological activity, toxicity, and pharmacokinetic behavior before potential clinical translation.

Methodological Advancements in this compound Research

Advancements in research methodologies are continuously improving the ability to study this compound. Techniques for evaluating corneal permeability and uptake in different species, such as those described for other drugs, can be applied to better understand the ocular pharmacokinetics of this compound and its prodrug, nepafenac. mdpi.com In vitro and ex vivo studies using advanced systems like cyclodextrin-based microparticles are being explored to enhance the delivery and effectiveness of nepafenac (and thus Amfenac) for ocular inflammation. mdpi.com These methodological advancements allow for more precise measurements of drug concentration in target tissues and a better understanding of how formulation impacts drug delivery and efficacy. Further development and application of sophisticated analytical techniques, such as advanced mass spectrometry methods, will be crucial for quantifying this compound and its metabolites in biological samples and for studying its interactions with biological molecules.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. fbn-dummerstorf.demscoresys.demdpi.com By analyzing changes in gene expression (genomics), protein profiles (proteomics), and metabolite levels (metabolomics) in response to this compound treatment, researchers can gain a more holistic understanding of its biological effects. fbn-dummerstorf.demscoresys.demdpi.com Proteomics can help identify specific protein targets or pathways modulated by this compound beyond COX enzymes. mscoresys.de Metabolomics can reveal changes in metabolic pathways associated with its anti-inflammatory or analgesic actions. fbn-dummerstorf.demdpi.com Integrating these datasets can provide a systems-level view of this compound's impact on biological processes, potentially uncovering new biomarkers of response or identifying patient subpopulations who might benefit most from treatment.

Sustainable and Scalable Synthetic Approaches for this compound

Research into sustainable and scalable synthetic approaches for this compound is important for ensuring its efficient and environmentally friendly production. While specific details on novel synthetic routes for this compound were not extensively found in the search results, the general principles of green chemistry and process optimization are applicable. mdpi.com Developing synthetic methods that utilize less hazardous reagents, generate less waste, and are more energy-efficient are key areas for future research. mdpi.com Exploring alternative synthetic routes or catalytic processes could lead to more sustainable and cost-effective manufacturing of this compound, ensuring its availability for both research and therapeutic use. Research into the stability of this compound formulations, such as the use of additives to prevent discoloration and decomposition, also contributes to the development of more robust and scalable production methods. google.com

Q & A

Q. What are the critical steps in synthesizing Amfenac Sodium Salt with high purity, and how can researchers validate the synthesis process?

To synthesize this compound, start by neutralizing amfenac (a non-steroidal anti-inflammatory drug) with sodium hydroxide under controlled pH (7.0–7.5) in an aqueous medium. Key validation steps include:

  • Purity assessment : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to confirm ≥99% purity .
  • Crystallization control : Monitor solvent evaporation rates to avoid polymorphic impurities.
  • Triplicate testing : Repeat synthesis and characterization (e.g., melting point, IR spectroscopy) to ensure reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Stability studies should follow ICH guidelines:

  • Accelerated testing : Expose samples to 40°C/75% relative humidity for 6 months, with monthly checks for degradation (e.g., hydrolysis byproducts via LC-MS) .
  • Photostability : Use a xenon lamp to simulate UV exposure and quantify degradation kinetics.
  • Data reporting : Tabulate results (e.g., % degradation vs. time) and use Arrhenius equations to predict shelf life .

Q. What methodological considerations are essential for determining the solubility profile of this compound in different solvents?

  • Phase-solubility analysis : Use the shake-flask method with solvents like water, ethanol, and phosphate buffers (pH 1.2–7.4) at 25°C and 37°C.
  • UV-Vis calibration : Prepare standard curves for concentration quantification.
  • Statistical validation : Report mean ± standard deviation (SD) from triplicate measurements and compare with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Contradictions often arise from bioavailability differences. Mitigate this by:

  • Pharmacokinetic modeling : Compare plasma concentration-time curves (in vivo) with in vitro permeability assays (e.g., Caco-2 cell monolayers).
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy not captured in vitro .
  • Dose normalization : Adjust in vitro doses to match therapeutic plasma levels, accounting for protein binding .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in this compound batches?

  • High-resolution mass spectrometry (HRMS) : Identify impurities at ppm levels and assign structural formulas.
  • NMR spectroscopy : Use ¹H/¹³C-NMR to distinguish stereoisomers or hydrate forms.
  • X-ray diffraction (XRD) : Confirm crystalline structure and detect amorphous content ≥5% .

Q. How should researchers design a mechanistic study to elucidate the COX-2 selectivity of this compound?

  • Enzyme kinetics : Measure IC₅₀ values for COX-1 and COX-2 using purified enzymes and a fluorometric assay.
  • Molecular docking : Simulate binding interactions with COX-2’s active site (e.g., using AutoDock Vina).
  • Inhibitor comparison : Benchmark against celecoxib (a known COX-2 inhibitor) to contextualize selectivity ratios .

Q. What statistical approaches are optimal for analyzing dose-response discrepancies in this compound’s anti-inflammatory assays?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., 0.1–10 µM doses) to identify significant differences (p<0.05).
  • Outlier analysis : Use Grubbs’ test to exclude anomalous data points affecting curve fitting .

Methodological Best Practices

  • Data presentation : Include raw data tables in appendices and processed data (e.g., normalized absorbance values) in the main text .
  • Terminology consistency : Define technical terms (e.g., "polymorph," "bioavailability") upon first use to avoid ambiguity .
  • Error analysis : Quantify uncertainties (e.g., ±5% instrument error) and discuss their impact on conclusions .

Unresolved Research Challenges

  • Long-term stability in aqueous formulations : Degradation pathways beyond 12 months remain poorly characterized .
  • Species-specific metabolism : Limited data on metabolite profiles in non-rodent models (e.g., primates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.